2-chloro-N-(3,6-dimethoxy-2-nitrobenzyl)acetamide
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Overview
Description
2-chloro-N-(3,6-dimethoxy-2-nitrobenzyl)acetamide is an organic compound with a complex structure that includes a chloro group, a nitrobenzyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,6-dimethoxy-2-nitrobenzyl)acetamide typically involves multiple steps. One common method starts with the nitration of 3,6-dimethoxybenzyl chloride to introduce the nitro group. This is followed by a substitution reaction with chloroacetamide to form the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,6-dimethoxy-2-nitrobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted acetamides.
Scientific Research Applications
2-chloro-N-(3,6-dimethoxy-2-nitrobenzyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,6-dimethoxy-2-nitrobenzyl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and acetamide groups can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
- 2-chloro-N-(3,6-dimethoxyphenyl)acetamide
Uniqueness
2-chloro-N-(3,6-dimethoxy-2-nitrobenzyl)acetamide is unique due to the presence of both nitro and chloro groups, which provide distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H13ClN2O5 |
---|---|
Molecular Weight |
288.68 g/mol |
IUPAC Name |
2-chloro-N-[(3,6-dimethoxy-2-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C11H13ClN2O5/c1-18-8-3-4-9(19-2)11(14(16)17)7(8)6-13-10(15)5-12/h3-4H,5-6H2,1-2H3,(H,13,15) |
InChI Key |
LJFUKZBMGHKXIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])CNC(=O)CCl |
Origin of Product |
United States |
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